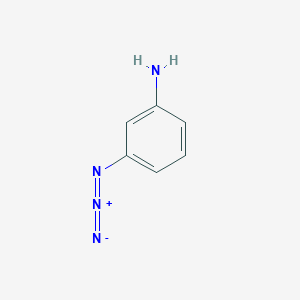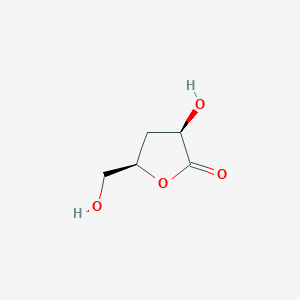
4,6-difluoro-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-difluoro-2-(trifluoromethyl)pyrimidine” is a chemical compound . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C5HCl2F3N2 . The structure includes a pyrimidine ring with two fluorine atoms and a trifluoromethyl group attached to it .Aplicaciones Científicas De Investigación
4,6-difluoro-2-(trifluoromethyl)pyrimidine is used in a variety of scientific research applications. In organic synthesis, it is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, this compound is used as a starting material for the synthesis of drugs and other biologically active compounds. In biochemistry, this compound is used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)pyrimidine is not fully understood. It is believed that this compound binds to proteins and enzymes, causing a conformational change in the protein or enzyme that alters its activity. This conformational change can lead to changes in the activity of the protein or enzyme, such as increased or decreased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, research has shown that this compound can bind to proteins and enzymes, altering their activity and causing changes in biochemical and physiological processes. For example, this compound has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-difluoro-2-(trifluoromethyl)pyrimidine in lab experiments include its low cost, its availability in a variety of forms, and its ability to bind to proteins and enzymes. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not fully understood.
Direcciones Futuras
For research on 4,6-difluoro-2-(trifluoromethyl)pyrimidine include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of this compound and its derivatives is needed to improve yields and reduce costs. Finally, further research into the safety and toxicity of this compound is needed to ensure its safe use in lab experiments and in the production of pharmaceuticals and other compounds.
Métodos De Síntesis
4,6-difluoro-2-(trifluoromethyl)pyrimidine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4,6-dichloropyrimidine with trifluoromethanesulfonic anhydride in a solvent such as acetonitrile. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4,6-dichloropyrimidine with triethylamine and trifluoromethanesulfonic acid in acetonitrile, and the reaction of 4,6-dichloropyrimidine with trifluoromethanesulfonic anhydride in acetonitrile.
Propiedades
IUPAC Name |
4,6-difluoro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBMDQGSQJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)




![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)
![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)


![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)